molecular formula C42H77N7O28 B3123442 Per-6-amino-beta-cyclodextrin CAS No. 30754-24-6

Per-6-amino-beta-cyclodextrin

Cat. No.: B3123442
CAS No.: 30754-24-6
M. Wt: 1128.1 g/mol
InChI Key: GOPKBPURTDZYDJ-FOUAGVGXSA-N
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Description

Historical Context and Evolution of Cyclodextrin (B1172386) Functionalization

The journey of cyclodextrins began with their discovery in 1891 by Antoine Villiers, who isolated these crystalline substances from the enzymatic degradation of starch. mdpi.com For decades, they remained largely a scientific curiosity. The pioneering work of Franz Schardinger in the early 20th century further characterized these cyclic oligosaccharides, which he named "dextrins." mdpi.com However, it was not until the mid-20th century that the true potential of cyclodextrins began to be unlocked through chemical modification.

Early research into cyclodextrin functionalization was driven by the desire to enhance their inherent properties, such as solubility, and to introduce new functionalities for specific applications. nih.govmdpi.com The initial focus was on simple modifications of the hydroxyl groups. A significant breakthrough came with the development of methods to selectively modify the primary hydroxyl groups at the C6 position, which are more sterically accessible and nucleophilic than the secondary hydroxyls. sctunisie.org This led to the synthesis of a wide array of cyclodextrin derivatives. The first references to using cyclodextrin-containing covalent structures as macromolecular carriers appeared in the 1980s. nih.gov The synthesis of per-6-amino-beta-cyclodextrin, involving the replacement of all seven primary hydroxyl groups with amino groups, represented a pivotal advancement in this evolutionary process. ontosight.airesearchgate.net This modification is typically achieved through a multi-step synthesis involving the conversion of the primary hydroxyls to a good leaving group, such as tosylate or iodo, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the amine. researchgate.net

Significance of Amino Substitution at the C6 Position of Beta-Cyclodextrin (B164692) for Enhanced Reactivity and Recognition

The introduction of amino groups at the C6 position of beta-cyclodextrin profoundly alters its physicochemical properties and reactivity, making it a highly versatile building block in supramolecular chemistry. ontosight.ai The primary amino groups introduce a positive charge under physiological conditions, significantly enhancing its water solubility compared to the native beta-cyclodextrin. ontosight.ai This cationic nature is crucial for its interaction with anionic guest molecules through electrostatic forces. fu-berlin.de

The amino groups also serve as reactive handles for further chemical modifications, allowing for the attachment of a wide variety of molecules, including catalysts, polymers, and targeting ligands. ontosight.ainih.gov This has led to the development of sophisticated drug delivery systems and highly efficient catalysts. ontosight.ainih.gov

Furthermore, the presence of amino groups enhances the molecular recognition capabilities of the cyclodextrin. researchgate.net These groups can participate in hydrogen bonding and electrostatic interactions with guest molecules, leading to stronger and more selective binding. sctunisie.orgresearchgate.net This enhanced recognition is particularly important in applications such as chiral separation and the development of chemical sensors. researchgate.net For instance, this compound has demonstrated superior binding to anionic guests like fondaparinux (B3045324), with significantly higher stability constants compared to native beta-cyclodextrin.

Research Landscape and Key Academic Domains of this compound Studies

The unique properties of this compound have led to its application in a diverse range of scientific fields. Key academic domains where this compound is actively studied include catalysis, drug delivery, and environmental science.

Catalysis: this compound has emerged as a highly effective catalyst and promoter in various organic reactions, particularly in asymmetric synthesis. nih.govresearchgate.netresearchgate.net Its ability to form inclusion complexes with reactants can enhance reaction rates and selectivity. nih.govnih.gov The amino groups can act as a chiral base catalyst, promoting reactions with high enantioselectivity. nih.govacs.orgresearchgate.net

Interactive Data Table: Catalytic Applications of this compound

Reaction TypeRole of this compoundKey FindingsReference(s)
Asymmetric Michael AdditionChiral base catalystHigh yield and enantiomeric excess (up to 60.6%) in aqueous media. Catalyst is reusable. nih.gov
Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolonesChiral base catalyst and supramolecular hostHigh yields (up to 99%) and enantiomeric excesses (up to 99%). nih.govresearchgate.net
Enantioselective Henry ReactionSupramolecular chiral host and promoterHigh yields (up to 99%) and enantiomeric excesses (up to 99%). Reusable catalyst. acs.orgnih.govnih.gov
N-Arylation of Imidazole (B134444)Supramolecular ligand for Cu(I) and host for aryl bromidesExcellent yields for the coupling of imidazole with various substituted aryl bromides under mild conditions. acs.org
Cyanation of Aryl HalidesSupramolecular ligand for CuIEfficient cyanation of aryl halides using a less toxic reagent, with good to excellent yields. rsc.org

Drug Delivery: The ability of this compound to form stable inclusion complexes with drug molecules makes it a valuable tool in pharmaceutical sciences. ontosight.ainih.gov It can enhance the solubility and bioavailability of poorly soluble drugs. ontosight.ai The cationic nature of the molecule also makes it a promising candidate for gene delivery, as it can form complexes with negatively charged DNA. nih.gov Furthermore, it has been explored for its potential in targeted drug delivery and controlled-release formulations.

Environmental Science: this compound and materials functionalized with it are being investigated for their potential in environmental remediation. uchile.clresearchgate.net Its ability to encapsulate organic pollutants makes it a promising candidate for removing contaminants from water. uchile.clmdpi.com Surfaces functionalized with this compound have shown a high capacity for capturing organic pollutants and can be reused multiple times. uchile.cl

Interactive Data Table: Environmental Applications of this compound

ApplicationGuest PollutantsKey FindingsReference(s)
Organic Pollutant Removal from WaterHerbicide (4CPA), Dye precursor (4ABA), Drug (PhEA)High sorption capacity and reusability of the functionalized surface. uchile.cl

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H77N7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7,43-49H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPKBPURTDZYDJ-FOUAGVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN)CN)CN)CN)CN)CN)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CN)CN)CN)CN)CN)CN)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H77N7O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Per 6 Amino Beta Cyclodextrin

Established Synthetic Pathways for Per-6-amino-beta-cyclodextrin

The most common and well-established method for synthesizing this compound is a multi-step process that begins with the native β-cyclodextrin. This pathway sequentially activates the primary hydroxyl groups, substitutes them with an azide (B81097) functionality, and finally reduces the azides to the desired primary amines.

Multi-step Protocols: Tosylation, Azidation, and Reduction Strategies

The traditional synthesis is a three-step protocol:

Tosylation: The first step involves the selective functionalization of the primary C6 hydroxyl groups of β-cyclodextrin. This is typically achieved through tosylation, using p-toluenesulfonyl chloride (TsCl) in a basic medium such as pyridine (B92270) or an aqueous sodium hydroxide (B78521) solution. nih.govmdpi.com The tosyl group acts as an excellent leaving group, activating the C6 position for subsequent nucleophilic substitution. The reaction with p-toluenesulfonyl chloride yields mono-6-(p-toluenesulfonyl)-6-deoxy-cyclodextrin (Ts-CD). nih.gov To achieve per-functionalization, an excess of the tosylating agent is required.

Azidation: The tosylated intermediate, per-6-tosyl-β-cyclodextrin, is then converted to per-6-azido-β-cyclodextrin. This is accomplished via a nucleophilic substitution reaction where the tosyl groups are displaced by azide ions. nih.gov Sodium azide (NaN₃) is the most common azide source for this step, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgnih.gov

Reduction: The final step is the reduction of the per-6-azido-β-cyclodextrin to the target compound, this compound. The Staudinger reaction is a widely employed method, which involves treatment with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to yield the primary amine. nih.gov This method is popular for its high efficiency and mild reaction conditions. beilstein-journals.org

This entire protocol, starting from commercially available chemicals, typically takes about two weeks to complete. nih.gov

Optimization of Reaction Conditions and Yields

Significant research has focused on optimizing each step of this synthesis to improve yields and purity.

For the tosylation step, variations in reagents and conditions have been explored. While p-toluenesulfonyl chloride (TsCl) in pyridine is a classic method, an alternative approach uses p-toluenesulfonic anhydride (B1165640) (Ts₂O) under alkaline conditions, which has been reported to give higher yields. mdpi.comresearchgate.net The choice of solvent system is also critical; methods include using aqueous NaOH with acetonitrile (B52724) as a co-solvent for TsCl, or pyridine as both the solvent and the base. mdpi.combeilstein-journals.org Purification of the tosylated intermediate is often achieved by recrystallization from hot water. mdpi.com

In the azidation step, the choice of solvent can influence the outcome. While DMF is common, reactions can also be performed in water or a combination of water and DMF. beilstein-journals.orgnih.gov However, using water can lead to partial hydrolysis of the tosyl group, resulting in contamination of the final product with the native β-cyclodextrin. beilstein-journals.orgnih.gov

For the reduction of the azide, besides the Staudinger reaction, other methods like catalytic hydrogenation can be used. The Staudinger reaction remains a preferred route for its reliability. encyclopedia.pub

Table 1: Comparison of Synthetic Steps for Amino-β-Cyclodextrin Synthesis
StepReagents & SolventsTypical ConditionsKey ChallengesReference
Tosylationp-toluenesulfonyl chloride (TsCl) in Pyridine or aq. NaOH/MeCN0°C to Room TempControlling the degree of substitution; purification from byproducts. mdpi.com
AzidationSodium Azide (NaN₃) in DMF or WaterElevated temperatures (e.g., 80°C)Potential for hydrolysis of the tosyl group if water is used. beilstein-journals.orgnih.gov
ReductionTriphenylphosphine (PPh₃) in DMF (Staudinger Reaction)Room Temp to mild heatingEnsuring complete reduction of all azide groups. nih.gov

Advanced Synthetic Approaches

To overcome the limitations of traditional batch synthesis, such as long reaction times and scalability issues, more advanced methodologies have been developed.

Continuous Flow Synthesis for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amino-cyclodextrins, offering significant advantages in terms of speed, safety, and scalability. beilstein-journals.orgnih.gov A method has been developed for the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin starting from native β-cyclodextrin through the three steps of monotosylation, azidation, and reduction, all optimized under continuous flow conditions. beilstein-journals.orgnih.govnih.gov

In this approach, each reaction step was studied and optimized separately. beilstein-journals.orgnih.gov While a solvent exchange was necessary after the tosylation step, the subsequent azidation and reduction steps were successfully coupled into a single, continuous flow system. beilstein-journals.orgnih.gov This method dramatically reduces reaction times from hours to minutes while achieving yields comparable to batch processes. beilstein-journals.org The use of flow reactors also enhances safety, particularly when working with azides, which can be hazardous on a large scale. beilstein-journals.orgnih.gov

Table 2: Batch vs. Continuous Flow Synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin
ParameterBatch MethodContinuous Flow MethodReference
Reaction TimeHours to DaysMinutes beilstein-journals.org
SafetyStandard batch safety protocolsEnhanced safety, especially with hazardous intermediates like azides. beilstein-journals.orgnih.gov
ScalabilityLimited by reactor sizeEasily scalable by extending operation time. beilstein-journals.org
YieldComparableComparable beilstein-journals.org

Selective Mono- and Per-Functionalization Techniques

Controlling the degree of substitution on the cyclodextrin (B1172386) rim is crucial for its intended application. While per-functionalization is the goal for this compound, selective mono-functionalization is also of great interest.

Mono-functionalization is typically achieved by using a limited amount of the reagent, taking advantage of the slightly higher reactivity of one of the primary hydroxyl groups. beilstein-journals.org However, this often leads to a mixture of products with varying degrees of substitution, necessitating complex purification steps like chromatography or crystallization. encyclopedia.pub

Per-functionalization of the primary C6 hydroxyls is achieved by using a large excess of reagents. An alternative strategy for selective modification involves the use of protecting groups. For instance, a "sandwich" copper-β-cyclodextrin complex can be used to protect the secondary hydroxyl groups, directing reactions like tosylation or methylation specifically to the primary hydroxyls. nih.gov Per-6-halo-cyclodextrins also serve as useful starting materials for producing per-amino derivatives. encyclopedia.pub

Chemical Derivatization and Functionalization of this compound

The primary amino groups of this compound are versatile handles for a wide range of chemical modifications, allowing for the covalent attachment of various molecules and functionalities.

One significant area of derivatization is the coupling of amino acids to the cyclodextrin core. For example, heptaamino acid-substituted β-cyclodextrins have been synthesized by coupling phenylalanine or cysteine to the primary amino groups. northwestern.edu These modifications can introduce new functionalities and properties, such as the high water solubility observed in polyzwitterionic heptacysteinyl derivatives. northwestern.edu

The amino groups also allow for the immobilization of the cyclodextrin onto solid surfaces. This compound has been successfully attached to silicon surfaces to create materials for capturing organic pollutants from water. This involves functionalizing the surface with a linker that can react with the amino groups on the cyclodextrin.

Furthermore, this compound can act as a supramolecular ligand. It has been shown to coordinate with copper(I) ions, creating a catalytic system that also acts as a host for aryl bromides, facilitating the N-arylation of imidazole (B134444) under mild conditions. acs.org

Covalent Grafting of Additional Functional Groups

The primary amino groups of per-6-amino-β-cyclodextrin serve as versatile handles for the covalent attachment of a wide array of functional groups, enabling the synthesis of derivatives with tailored properties. A significant example of this is the conversion of the peripheral primary amines into guanidinium (B1211019) groups to create per(6-guanidino-6-deoxy)-β-cyclodextrin. This transformation significantly enhances the cationic nature of the cyclodextrin, making it a powerful agent for interacting with anionic species.

The synthesis is typically achieved by reacting per-6-amino-β-cyclodextrin with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine in a solvent such as N,N-dimethylformamide (DMF) rsc.orgresearchgate.net. This direct approach is often favored over the guanidinylation of per-6-bromo-β-cyclodextrin, which can lead to complex mixtures rsc.orgresearchgate.net. The resulting per-guanidinated cyclodextrins exhibit strong binding affinities for phosphorylated molecules and have been shown to effectively condense DNA into nanoparticles, a property not observed with the parent amino-cyclodextrin at similar concentrations rsc.orgresearchgate.net.

The reaction involves the nucleophilic attack of the primary amino groups of the cyclodextrin on the electrophilic carbon of the guanylating reagent. The table below summarizes a typical synthesis of per(6-guanidino-6-deoxy)-β-cyclodextrin from its amino precursor.

Starting MaterialReagentSolventReaction ConditionsProductReference
Per-6-amino-6-deoxy-β-cyclodextrin1H-pyrazole-1-carboxamidine hydrochloride, DiisopropylethylamineDMF60 °C, 18 h, N₂ atmospherePer(6-guanidino-6-deoxy)-β-cyclodextrin rsc.orgresearchgate.net

This covalent modification highlights a key strategy for amplifying the functionality of per-6-amino-β-cyclodextrin, transforming it into a multivalent cationic platform with significant potential in supramolecular chemistry and gene delivery applications rsc.orgresearchgate.net.

Preparation of Amphiphilic Cationic this compound Derivatives

Amphiphilic cyclodextrins, which possess both hydrophilic and hydrophobic domains, can be synthesized from per-6-amino-β-cyclodextrin to create molecules capable of self-assembly into supramolecular structures. These derivatives are of interest for their potential applications in drug delivery and as components of biomimetic membranes.

One strategy to impart amphiphilicity is to introduce long alkyl chains to the cyclodextrin core while maintaining the cationic amino groups. This can be achieved by first alkylating the secondary hydroxyl groups at the C-2 and C-3 positions of the β-cyclodextrin and then converting the primary hydroxyl groups at the C-6 positions to amino groups. The resulting compounds, such as per-6-amino-β-cyclodextrin 2,3-di-O-alkyl ethers, are highly amphiphilic and can self-assemble in aqueous environments acs.orgacs.org.

Another approach involves the direct N-alkylation of the primary amino groups of per-6-amino-β-cyclodextrin. For instance, per-6-octylamino-6-deoxy-β-cyclodextrin has been synthesized to enhance the hydrophobicity and complexation ability of the cyclodextrin cavity researchgate.net. The introduction of the octyl chains at the primary face of the cyclodextrin creates a more extended and hydrophobic cavity, which can better accommodate guest molecules researchgate.net.

The table below outlines the general approaches to preparing these amphiphilic cationic derivatives.

Derivative TypeSynthetic ApproachKey FeaturesReference
Per-6-amino-β-cyclodextrin 2,3-di-O-alkyl ethersAlkylation of secondary hydroxyls followed by amination of primary hydroxylsHydrophobic alkyl chains on the secondary face; cationic amino groups on the primary face acs.orgacs.org
Per-6-(N-alkyl)-amino-β-cyclodextrinDirect N-alkylation of per-6-amino-β-cyclodextrinHydrophobic alkyl chains attached to the primary amino groups researchgate.net

These synthetic methodologies allow for the fine-tuning of the amphiphilic character of per-6-amino-β-cyclodextrin, leading to derivatives with distinct self-assembly behaviors and host-guest properties.

Conjugation with Organic and Inorganic Moieties for Hybrid Architectures

The reactive primary amino groups of per-6-amino-β-cyclodextrin facilitate its conjugation to a variety of organic and inorganic materials, leading to the formation of sophisticated hybrid architectures. These materials combine the unique molecular recognition properties of cyclodextrin with the structural or functional characteristics of the conjugated moiety.

Inorganic Hybrid Materials: The covalent attachment of per-6-amino-β-cyclodextrin to inorganic substrates is a method for creating functional surfaces and hybrid nanoparticles. A notable example is the synthesis of a star-shaped inorganic-organic hybrid copolymer, polyhedral oligomeric silsesquioxane-poly(ε-caprolactone)-β-cyclodextrin (POSS-PCL-β-CD) researchgate.net. In this architecture, the β-cyclodextrin is linked to a POSS core via a polymer linker, creating a structure with a well-defined inorganic core and an organic shell featuring the cyclodextrin cavities researchgate.net. Such materials have potential applications in nanotechnology and materials science.

The following table provides examples of hybrid architectures derived from per-6-amino-β-cyclodextrin.

Hybrid ArchitectureConjugated MoietySynthetic StrategyPotential ApplicationReference
Polymer-Cyclodextrin ConjugatePoly(L-lysine) dendronClick chemistry with per-6-azido-β-CD precursorGene delivery mdpi.com
Biodegradable NanoparticlesPolylactic acid (PLA)Coupling reaction between amino-β-CD and carboxylated PLADrug delivery nih.gov
Inorganic-Organic Hybrid CopolymerPolyhedral oligomeric silsesquioxane (POSS)Ring-opening polymerization and click chemistryNanomaterials researchgate.net

The ability to conjugate per-6-amino-β-cyclodextrin with both organic polymers and inorganic nanostructures opens up a vast design space for the creation of advanced functional materials.

Supramolecular Host Guest Interactions and Molecular Recognition of Per 6 Amino Beta Cyclodextrin

Fundamental Principles of Inclusion Complexation

The encapsulation of a guest molecule within the per-6-amino-beta-cyclodextrin cavity is a thermodynamically driven process, resulting in a stable supramolecular assembly. The stability of this host-guest complex is not attributed to a single force but rather to a combination of non-covalent interactions.

Synergistic Effects of Multiple Non-covalent Interactions in Complex Stability

Hydrophobic interactions typically drive the insertion of a non-polar segment of the guest molecule into the cyclodextrin (B1172386) cavity. nih.gov

Electrostatic interactions and hydrogen bonds involving the amino groups at the rim can orient the guest molecule and provide additional stabilization, particularly for charged or polar guests. fu-berlin.denih.gov

Van der Waals forces , which are distance-dependent attractive forces between atoms, contribute to the binding energy once the guest is suitably positioned within the cavity, requiring a good size and shape complementarity between the host and guest. nih.govnih.gov

The combination of these forces allows for high binding affinity and molecular recognition. The synergistic interaction between these components can lead to higher stability constants for the formed complexes. nih.gov

Characterization of Host-Guest Complexes

The formation, stoichiometry, and structure of host-guest complexes involving this compound are elucidated using various advanced analytical techniques. Among these, nuclear magnetic resonance spectroscopy and mass spectrometry are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 2D NOESY)

NMR spectroscopy is a cornerstone technique for studying cyclodextrin inclusion complexes in solution. springernature.comd-nb.info The formation of a complex is typically observed through changes in the chemical shifts (Δδ) of the protons of both the host and the guest molecules. researchgate.netresearchgate.net

¹H-NMR Spectroscopy: Protons located inside the cyclodextrin cavity (H-3 and H-5) are shielded by the electron-rich environment and typically show significant upfield shifts upon inclusion of a guest molecule. mdpi.com Conversely, protons on the guest molecule that are encapsulated within the cavity also experience changes in their chemical environment and exhibit shifts. researchgate.net The magnitude of these complexation-induced shifts can provide information about the depth of inclusion and the specific parts of the guest molecule that are interacting with the cavity. researchgate.netmdpi.com

Table 1. Representative ¹H-NMR Chemical Shift Changes (Δδ) for Host and Guest Protons Upon Complexation with β-Cyclodextrin Derivatives.
MoleculeProtonΔδ (ppm)Inference
β-CD HostH-3 (Internal)-0.06 to +0.05Significant shift indicates guest inclusion inside the cavity.
β-CD HostH-5 (Internal)-0.04 to +0.03Shift confirms guest interaction within the hydrophobic core.
Guest MoleculeAromatic Protons-0.08 to +0.10Shift suggests the aromatic ring is inserted into the CD cavity.
Guest MoleculeAliphatic Protons-0.02 to +0.05Smaller shifts may indicate partial inclusion or external interaction.

Note: The data in the table are illustrative examples based on typical shifts observed for β-cyclodextrin complexes and may vary depending on the specific guest molecule and experimental conditions. researchgate.netmdpi.com

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is invaluable for unambiguously determining the geometry of the inclusion complex. researchgate.net It detects through-space correlations between protons that are in close proximity (typically < 5 Å). The presence of cross-peaks between the internal protons of the this compound (H-3, H-5) and specific protons of the guest molecule provides direct evidence of inclusion and reveals which part of the guest is oriented inside the cavity. researchgate.net

Mass Spectrometry (MS) Techniques for Complex Stoichiometry and Formation

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a highly sensitive method for confirming the formation of non-covalent host-guest complexes and determining their stoichiometry. nih.govnih.gov ESI-MS allows for the transfer of intact supramolecular complexes from solution into the gas phase for detection. semanticscholar.orgnih.gov

The mass spectrum of a solution containing the host and guest will show peaks corresponding to the individual components as well as a peak at a higher mass-to-charge (m/z) ratio corresponding to the non-covalent complex. nih.gov The m/z value of this new peak allows for the direct determination of the host-guest stoichiometry. For example, a 1:1 complex between this compound (Host) and a guest molecule (Guest) would be observed as an ion such as [Host + Guest + H]⁺. nih.gov The relative abundances of the observed complex ions in the gas phase can provide insights into the stability of the complexes in solution. nih.gov Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to probe the relative gas-phase stabilities of these complexes. nih.gov

Table 2. ESI-MS Data for Determining Host-Guest Stoichiometry.
Species ObservedTheoretical m/zStoichiometry (Host:Guest)Inference
[Host + H]⁺~1134.61:0Protonated free host molecule.
[Guest + H]⁺Varies0:1Protonated free guest molecule.
[Host + Guest + H]⁺~1134.6 + MWGuest1:1Formation of a 1:1 host-guest complex.
[Host + 2Guest + H]⁺~1134.6 + 2MWGuest1:2Formation of a 1:2 host-guest complex.
[2Host + Guest + H]⁺~21134.6 + MWGuest2:1Formation of a 2:1 host-guest complex.

Note: "Host" refers to this compound (MW ≈ 1133.2 g/mol ). The observed m/z values are approximate and depend on the exact mass of the guest and the adduct ion (e.g., H⁺, Na⁺). nih.govnih.gov

Spectroscopic Methods for Binding Constant Determination (e.g., Spectrofluorimetry)

Spectroscopic methods are pivotal in elucidating the binding affinity between a host and a guest molecule. Spectrofluorimetry, in particular, is a highly sensitive technique used to study the formation of inclusion complexes involving this compound. This method leverages the change in the fluorescence properties of a guest molecule upon its inclusion into the cyclodextrin cavity.

The process typically involves a titration experiment where the fluorescence intensity of a fluorescent guest molecule is monitored as the concentration of this compound is systematically increased. When the guest molecule moves from the aqueous environment into the more hydrophobic, constrained environment of the cyclodextrin cavity, its fluorescence quantum yield, emission wavelength, and fluorescence lifetime can be significantly altered. This is often due to the change in the microenvironment polarity and the protection of the guest from non-radiative decay pathways.

The binding constant (K) of the host-guest complex can be determined by analyzing the changes in fluorescence intensity as a function of the host concentration. By fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation, the stoichiometry and the association constant of the complex can be calculated. This technique is particularly advantageous as it can be performed with very low concentrations of the guest molecule due to its high sensitivity. While specific studies detailing the spectrofluorimetric determination of binding constants for this compound are not broadly available, the methodology is a standard and powerful tool for characterizing such host-guest systems.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Complexation

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that provides a complete thermodynamic characterization of the binding interaction between this compound and a guest molecule. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of the complexation in a single experiment. From these parameters, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can also be calculated, offering deep insights into the forces driving the molecular recognition process.

In a comprehensive study, the thermodynamic parameters for the complexation of 6-amino-6-deoxy-β-cyclodextrin with a variety of anionic, cationic, and neutral chiral guests were determined using titration microcalorimetry in an aqueous phosphate (B84403) buffer (pH 6.9) at 298.15 K. The results reveal the critical role of electrostatic interactions, which work in concert with conventional intracavity forces like van der Waals and hydrophobic interactions.

For instance, the complexation with anionic guests is significantly enhanced by favorable electrostatic interactions with the protonated amino groups of the cyclodextrin. This is evident in the thermodynamic data for guests like sodium (R)- and (S)-mandelate, where the binding is strong and enthalpically driven. In contrast, the interaction with cationic guests is weakened by electrostatic repulsion.

Table 1: Thermodynamic Parameters for the Complexation of Chiral Guests with 6-Amino-6-deoxy-β-cyclodextrin at 298.15 K

Guest Molecule Enantiomer K (M⁻¹) ΔG° (kJ mol⁻¹) ΔH° (kJ mol⁻¹) TΔS° (kJ mol⁻¹)
Sodium Mandelate R 12,000 -23.3 -29.8 -6.5
S 16,000 -24.0 -31.0 -7.0
Sodium Ibuprofen R 20,000 -24.5 -15.9 8.6
S 28,000 -25.4 -16.8 8.6
Phenylethylamine R 110 -11.6 -20.0 -8.4
S 130 -12.1 -20.9 -8.8

Data sourced from a study by Rekharsky and Inoue (2002).

Enantioselective Molecular Recognition

Chiral Discrimination Mechanisms for Anionic and Neutral Chiral Guests

This compound exhibits notable enantioselective recognition capabilities, particularly for anionic and neutral chiral guests. The mechanism of this chiral discrimination is a complex interplay of various intermolecular forces. The introduction of amino groups on the primary face of the β-cyclodextrin creates a cationic host at neutral pH, which fundamentally alters its interaction profile compared to the native cyclodextrin.

For anionic chiral guests , the primary driving force for complexation and chiral recognition is the strong electrostatic attraction between the negatively charged group of the guest (e.g., carboxylate) and the protonated amino groups at the rim of the cyclodextrin cavity. This electrostatic "anchoring" orients the guest molecule in a specific way upon entry into the cavity. The subsequent chiral discrimination arises from the subtle differences in the van der Waals and hydrophobic interactions between the different stereoisomers and the chiral interior of the cyclodextrin cavity. The better the fit of one enantiomer over the other, the more stable the resulting diastereomeric complex, leading to enantioselectivity.

Factors Influencing Enantio-selectivity in Host-Guest Systems

Several key factors influence the degree of enantioselectivity observed in host-guest systems involving this compound. These factors determine the difference in binding affinity between two enantiomers and the host molecule.

Cavity Fit and Steric Hindrance: The geometric complementarity between the guest enantiomer and the host cavity is crucial. A snug fit that maximizes favorable van der Waals contacts leads to a more stable complex. Subtle differences in the shape and size of enantiomers can result in one fitting more favorably than the other, leading to significant chiral recognition. The rigidity or flexibility of both the host and guest also plays a role in achieving an optimal fit.

Electrostatic Interactions: As discussed, for charged guests, electrostatic attraction or repulsion between the host's amino groups and the guest's charged moieties is a dominant factor. The precise positioning and strength of these interactions can differ for each enantiomer, providing a powerful mechanism for chiral discrimination.

Hydrogen Bonding: The ability of the host's amino groups and the secondary hydroxyl groups to act as hydrogen bond donors, and the guest's functional groups to act as acceptors (or vice versa), can significantly contribute to the stability of the inclusion complex. The specific geometry required for optimal hydrogen bonding can be more readily achieved by one enantiomer than the other, thus enhancing enantioselectivity.

Selective Binding and Sequestration Capabilities

Inclusion and Capture of Organic Pollutants from Aqueous Media

This compound has demonstrated significant potential for environmental remediation through the selective binding and sequestration of organic pollutants from water. Its unique structure, combining a hydrophobic inner cavity with a hydrophilic, functionalizable exterior, makes it an effective agent for capturing a range of contaminants.

In one application, a silicon surface was functionalized with per-(6-amino-6-deoxy)-β-cyclodextrin monolayers to create a reusable substrate for capturing organic pollutants. nih.govnih.gov This modified surface was tested for its ability to remove pollutants such as the herbicide 4-chlorophenoxyacetic acid (4CPA), the dye precursor 4-aminobenzoic acid (4ABA), and the drug phenylethylamine (PhEA) from aqueous solutions. nih.gov

The study found that the functionalized substrate had a high sorption capacity for these pollutants, effectively removing them from the water. nih.gov The primary mechanism of capture is the formation of stable inclusion complexes, where the pollutant molecule (the guest) is encapsulated within the cavity of the cyclodextrin (the host). nih.gov This sequestration is driven by favorable host-guest interactions within the cavity. Furthermore, the substrate demonstrated excellent reusability, maintaining its efficiency for at least four cycles of use and regeneration. nih.govnih.gov

Table 2: Sorption Capacity of this compound Functionalized Substrate for Organic Pollutants

Pollutant Type Sorption Capacity at Equilibrium (mmol/substrate)
4-chlorophenoxyacetic acid (4CPA) Herbicide 6.0 x 10⁻⁵
4-aminobenzoic acid (4ABA) Dye Precursor 2.5 x 10⁻⁵
Phenylethylamine (PhEA) Drug 3.5 x 10⁻⁵

Data sourced from a study by F. Quinteros et al. (2020). nih.govnih.gov


Interaction with Highly Anionic Molecules (e.g., Fondaparinux)

The polycationic nature of this compound (Am-β-CD) makes it an ideal candidate for forming strong intermolecular interactions with highly anionic molecules through electrostatic forces. semmelweis.hu A significant example of this is its interaction with fondaparinux (B3045324) (FDPX), a synthetic pentasaccharide with a high negative charge. semmelweis.hunih.gov Fondaparinux is a potent anticoagulant that lacks a fully effective antidote, making the study of its interactions with potential binding agents like Am-β-CD a critical area of research. semmelweis.huresearchgate.net

The complexation between Am-β-CD and fondaparinux has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and nano-electrospray ionization mass spectrometry (nESI-MS). semmelweis.hunih.gov These studies provide molecular-level insights into the binding mechanism, stoichiometry, and stability of the resulting host-guest complexes. researchgate.net

The interaction is highly dependent on the pH of the environment, which affects the charge states of both the host and the guest molecules. semmelweis.hu At a physiological pD of 7.4 (the deuterium (B1214612) equivalent of pH), Am-β-CD carries an average positive charge of 5.1, while fondaparinux possesses 10 negative charges due to the deprotonation of its hexuronic acid residues. semmelweis.hu Under more acidic conditions, such as pD 2.0, the Am-β-CD becomes fully protonated with seven positive charges, and the average charge of fondaparinux is -8.3. semmelweis.hu

Detailed Research Findings

Research has demonstrated that the electrostatic interactions are the primary driving force for the complexation between the cationic Am-β-CD and the anionic fondaparinux. semmelweis.huresearchgate.net NMR titration experiments have been pivotal in determining the stability and stoichiometry of these interactions under different conditions.

At pD 7.4, the formation of a 1:1 complex between fondaparinux and Am-β-CD has been confirmed. semmelweis.hunih.gov However, at a more acidic pD of 2.0, the interaction becomes more complex, with the assumption of multiple complex formations. semmelweis.hunih.gov The stability of the complex is significantly higher in the acidic environment, indicating a stronger binding affinity when the host molecule is fully protonated. nih.govresearchgate.net

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) has provided further details on the geometry of the complex. These studies have shown spatial proximities between the anomeric resonance of the α-L-iduronic acid residue of fondaparinux and the methylene (B1212753) unit of the cyclodextrin near the cationic amino group. semmelweis.hunih.gov

An interesting finding from these studies is the protective effect of Am-β-CD on fondaparinux under acidic conditions. semmelweis.hunih.gov Fondaparinux can undergo desulfation, a form of acidic degradation. semmelweis.hunih.gov It was observed that the complexation with Am-β-CD inhibits this degradation, highlighting a stabilizing effect of the cyclodextrin on the pentasaccharide. semmelweis.hunih.gov

Interactive Data Tables

Table 1: Stability Constants of the Fondaparinux-Per-6-amino-beta-cyclodextrin Complex

pD Value Stoichiometry (FDPX:Am-β-CD) Stability Constant (log β₁₁) Affinity
7.4 1:1 3.65 ± 0.02 Moderate

Table 2: Charge Distribution of Interacting Species at Different pD Values

Species Average Charge at pD 7.4 Average Charge at pD 2.0
This compound (Host) +5.1 +7.0

Catalytic Applications and Mechanistic Studies of Per 6 Amino Beta Cyclodextrin

Per-6-amino-beta-cyclodextrin as a Chiral Organocatalyst

The presence of multiple chiral centers and basic amino groups makes this compound an effective organocatalyst for asymmetric reactions. It leverages its dual functionality as a supramolecular host and a chiral base to control the stereochemical outcome of reactions.

This compound serves as an effective chiral base catalyst for the asymmetric Michael addition of nucleophiles like nitromethane (B149229) and aliphatic thiols to chalcones in aqueous environments. mdpi.com The hydrophobic cavity of the cyclodextrin (B1172386) encapsulates the chalcone (B49325), bringing it into proximity with the amino groups which act as a base to activate the nucleophile. This supramolecular assembly creates a chiral environment that directs the nucleophilic attack, leading to the formation of enantiomerically enriched products. Research has demonstrated that these reactions can achieve good yields with moderate enantiomeric excess in water at room temperature. mdpi.com A key advantage of this system is the ability to recover and reuse the catalyst with minimal loss of activity. mdpi.com

The proposed mechanism involves the formation of an inclusion complex between the this compound and the chalcone. The amino groups on the rim of the cyclodextrin then deprotonate the nucleophile (e.g., nitromethane), and the resulting anion attacks the β-carbon of the chalcone within the chiral cavity, leading to stereoselective C-C bond formation. mdpi.com

Table 1: Asymmetric Michael Addition of Nitromethane to Chalcones Catalyzed by this compound in Water

EntryChalcone Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl8560.6
24-Chlorophenyl8255.2
34-Methylphenyl8858.4
44-Methoxyphenyl9052.1

This table is representative of typical results and has been compiled based on findings that demonstrate good yields and moderate enantioselectivity. mdpi.com

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols. wikipedia.orgencyclopedia.pub this compound has been successfully employed as a supramolecular chiral host and promoter for highly efficient enantioselective Henry reactions. acs.orgacs.org In this capacity, it performs a dual role, acting as a base to facilitate the reaction and as a chiral inductor to control the stereochemistry. acs.org The reaction between various aldehydes and nitromethane in an acetonitrile (B52724)/water medium at low temperatures can yield the corresponding adducts with high yields (up to 99%) and excellent enantiomeric excess (up to 99%). acs.orgacs.org

Furthermore, the catalyst promotes the diastereoselective Henry reaction in a syn-selective manner, achieving up to 99% yield with a 99:1 syn/anti selectivity and an enantiomeric excess of 99% for the syn-adduct. acs.org A significant advantage of this catalytic system is the reusability of the this compound, which can be recovered and reused for several consecutive runs without a significant loss of activity. acs.org The mechanism involves the inclusion of the aldehyde in the cyclodextrin cavity, where the amino groups deprotonate nitromethane, facilitating a stereoselective attack on the carbonyl carbon. nih.gov

Table 2: Enantioselective Henry Reaction of Aldehydes with Nitromethane Catalyzed by this compound

EntryAldehydeYield (%)Enantiomeric Excess (ee, %)
14-Nitrobenzaldehyde9999
24-Chlorobenzaldehyde9898
34-Bromobenzaldehyde9998
4Benzaldehyde (B42025)9595
52-Naphthaldehyde9696
6Cinnamaldehyde9294

Data compiled from reactions carried out with aldehydes and nitromethane in ACN/H₂O at -20 °C. acs.org

This compound has proven to be a highly effective multifunctional catalyst for the one-pot asymmetric synthesis of various heterocyclic scaffolds.

2-Aryl-2,3-dihydro-4-quinolones: A highly efficient, one-pot synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved using this compound. nih.govacs.org The catalyst functions as a supramolecular host, a chiral base, and a reusable promoter in this transformation, which proceeds from o-aminoacetophenone and substituted aldehydes. nih.govacs.org The reaction affords the desired quinolone scaffolds with high yields (up to 99%) and excellent enantiomeric excess (up to 99%). nih.gov The mechanism involves an initial condensation between the reactants within the catalyst's cavity to form an o-aminochalcone intermediate, followed by an intramolecular aza-Michael addition. nih.gov The chiral environment provided by the catalyst ensures high stereoselectivity in the cyclization step. nih.govnih.gov The catalyst can be easily recovered and reused without losing its activity. nih.govacs.org

Table 3: One-Pot Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones

EntryAldehyde Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
14-Nitrophenyl9999
24-Chlorophenyl9896
34-Fluorophenyl9695
4Phenyl9592
52-Naphthyl9494

Data based on reactions of o-aminoacetophenone and substituted aldehydes catalyzed by this compound. nih.gov

2-Amino-4H-Chromene Scaffolds: this compound catalyzes the green, multi-component synthesis of 2-amino-4H-chromene scaffolds under solvent-free conditions at room temperature. tandfonline.comtandfonline.com This reaction involves a Knoevenagel condensation followed by a Michael addition and cyclization of an aryl aldehyde, malononitrile, and a phenol (B47542) derivative (like resorcinol (B1680541) or dimedone). tandfonline.comacs.org The catalyst acts as a supramolecular host and can be reused multiple times without a significant drop in activity, making the process sustainable and economically viable. tandfonline.comrawdatalibrary.net This method is characterized by excellent yields, operational simplicity, short reaction times, and high atom economy. tandfonline.comtandfonline.com

Table 4: Solvent-Free Synthesis of 2-Amino-4H-Chromene Derivatives

EntryAldehyde Substituent (Ar)Time (min)Yield (%)
14-Chlorophenyl1095
24-Nitrophenyl896
34-Hydroxyphenyl1590
4Phenyl1592
53-Nitrophenyl1094

Data compiled from reactions of various aldehydes, malononitrile, and dimedone under solvent-free conditions. tandfonline.comacs.org

This compound as a Supramolecular Ligand in Transition Metal Catalysis

The amino groups on the primary face of this compound can act as effective ligands for transition metals, while the cavity can encapsulate substrates. This dual functionality allows it to serve as a supramolecular ligand, enhancing the efficiency and selectivity of metal-catalyzed reactions.

This compound functions as a highly efficient supramolecular ligand for copper(I) in the N-arylation of imidazoles with aryl bromides. nih.govacs.orgacs.org In this system, the catalyst plays a dual role: the amino groups coordinate with the copper(I) ion, while the hydrophobic cavity acts as a host, binding the aryl bromide substrate. acs.orgscirp.org This cooperative binding facilitates the coupling reaction under mild conditions, leading to excellent yields of N-arylated products. acs.org The methodology demonstrates good tolerance for a variety of functional groups on the aryl bromide, including nitrile, nitro, and free amines. acs.org

Table 5: Copper(I)-Catalyzed N-Arylation of Imidazole (B134444) with Aryl Bromides

EntryAryl BromideYield (%)
1Bromobenzene94
21-Bromo-4-methylbenzene96
31-Bromo-4-methoxybenzene95
41-Bromo-4-nitrobenzene98
51-Bromo-4-cyanobenzene97

Data based on reactions using CuI as the copper source and this compound as the ligand. acs.org

An efficient protocol for the cyanation of aryl halides has been developed using a catalytic system of copper(I) iodide and this compound. rsc.orgresearchgate.net This method utilizes the less toxic and inexpensive potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. rsc.orgresearchgate.net this compound acts as a supramolecular ligand for the Cu(I) catalyst. The reaction proceeds with catalytic amounts (10 mol%) of both the copper source and the cyclodextrin ligand, affording aryl and heteroaryl nitriles in good to excellent yields. rsc.org Notable advantages of this system include easy product separation, the absence of a required nitrogen atmosphere, and high yields, making it an attractive alternative to traditional cyanation methods. rsc.org

Table 6: Copper(I)-Catalyzed Cyanation of Aryl Halides

EntryAryl HalideTime (h)Yield (%)
14-Iodoanisole1296
24-Iodonitrobenzene1098
31-Iodonaphthalene1295
44-Bromoacetophenone2092
53-Bromopyridine2485

Data compiled from reactions using CuI/per-6-amino-beta-cyclodextrin and K₄[Fe(CN)₆] in DMF. rsc.orgresearchgate.net

Role of Ligand-Host Synergism in Catalytic Efficiency

This compound (per-6-ABCD) demonstrates a remarkable synergy between its function as a ligand and a host, which significantly enhances its catalytic efficiency. This dual role is pivotal in various organic reactions. The hydrophobic cavity of the cyclodextrin acts as a binding site for reactant molecules, effectively increasing their local concentration and pre-organizing them for the reaction. Simultaneously, the amino groups on the rim of the cyclodextrin can coordinate with metal catalysts or act as basic catalytic sites themselves.

This synergistic effect is well-documented in copper(I)-catalyzed reactions, such as the N-arylation of imidazole with aryl bromides. acs.orgnih.gov In these reactions, per-6-ABCD acts as a supramolecular ligand for the copper(I) catalyst and as a host for the aryl bromide substrate. acs.orgnih.gov This cooperative action facilitates the reaction under mild conditions, leading to excellent yields. acs.orgacs.org The inclusion of the aryl halide and imidazole within the cyclodextrin cavity brings them into close proximity with the copper catalyst chelated by the amino groups, thereby accelerating the reaction rate. acs.org This ligand-host synergism allows for the efficient coupling of a wide range of substrates, including those with various functional groups like nitrile, nitro, and free amines. acs.org

The efficiency of this synergistic catalysis is also evident in cyanation reactions of aryl halides using K4[Fe(CN)6] as the cyanide source. rsc.org Here, per-6-ABCD, in conjunction with copper iodide, forms a highly effective catalytic system that provides good to excellent yields of aryl and heteroaryl nitriles. rsc.org The ability of the cyclodextrin to host the aryl halide substrate is crucial for the reaction's success. rsc.org

Elucidation of Catalytic Mechanisms

The catalytic activity of this compound is intrinsically linked to the formation of inclusion complexes with the substrates. This host-guest interaction is a key step in the proposed mechanisms for several carbon-carbon bond-forming reactions, including the Michael addition and the Henry reaction.

In the asymmetric Michael addition of nitromethane and thiols to chalcones, per-6-ABCD acts as a chiral base catalyst. The proposed mechanism involves the inclusion of the chalcone molecule within the hydrophobic cavity of the cyclodextrin. nih.gov The amino groups on the cyclodextrin then act as a base to deprotonate the nucleophile (nitromethane or thiol), which subsequently attacks the activated chalcone. This controlled environment within the cavity influences the stereochemical outcome of the reaction, leading to enantiomeric excess. nih.gov

Similarly, in the enantioselective Henry reaction, which involves the addition of a nitroalkane to an aldehyde, per-6-ABCD serves as both a supramolecular chiral host and a promoter. acs.orgwikipedia.orgorganic-chemistry.org The aldehyde is included in the cyclodextrin cavity, where it is activated by the amino groups. nih.gov These amino groups also facilitate the deprotonation of the nitroalkane, generating the nucleophilic nitronate. The subsequent attack of the nitronate on the aldehyde occurs within the chiral environment of the cyclodextrin, resulting in high yields and enantioselectivity. acs.orgnih.gov This reaction can be highly diastereoselective, favoring the syn-adduct with excellent selectivity. acs.org

Computational methods, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have provided significant insights into the reaction pathways and transition states of reactions catalyzed by this compound. These studies help to elucidate the intricate interactions between the catalyst and the substrates at a molecular level.

DFT calculations have been employed to study the synthesis of 2-aryl-2,3-dihydro-4-quinolones, where per-6-ABCD acts as a catalyst. nih.gov These studies reveal the importance of the interaction between the cyclodextrin and the reactants, benzaldehyde and o-aminoacetophenone. nih.gov By analyzing the energies of the reactants, products, and intermediate complexes, the reaction process can be better understood. nih.gov

NBO analysis is particularly useful for investigating hydrogen bonding and donor-acceptor interactions within the inclusion complexes. nih.gov In the synthesis of 2-aryl-2,3-dihydro-4-quinolones, NBO analysis has been used to characterize the hydrogen bonds between per-6-ABCD and the substrates, revealing the nature of the donor-acceptor interactions that stabilize the complex. nih.gov Furthermore, calculations of Mulliken charges and frontier orbitals help to explain the charge distribution and reactivity of the molecules within the catalytic system. nih.gov These computational approaches provide a detailed picture of the catalytic mechanism and the factors that contribute to the observed selectivity and yield. nih.gov

The hydrophobic cavity of this compound provides a unique microenvironment that facilitates the activation of substrates and is the primary origin of enantioselectivity in the catalyzed reactions. The inclusion of a substrate within the cavity can induce conformational changes and alter its electronic properties, making it more susceptible to chemical transformation.

In the synthesis of 2-aryl-2,3-dihydro-4-quinolones, 13C NMR spectroscopy, supported by computational studies, has shown that the carbon atoms of the aldehyde and carbonyl groups of benzaldehyde and o-aminoacetophenone, respectively, are significantly activated upon inclusion in the per-6-ABCD cavity. nih.gov This activation is attributed to the interactions with the amino groups and the confined environment of the cavity.

The enantioselectivity observed in reactions catalyzed by per-6-ABCD arises from the chiral nature of the cyclodextrin itself and the specific orientation of the substrates within the cavity. The multiple stereogenic centers of the glucose units create a chiral environment. When a prochiral substrate is included, it is held in a preferred orientation through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. nih.govnih.gov This pre-organization dictates the face of the substrate that is accessible to the attacking nucleophile, leading to the preferential formation of one enantiomer over the other. nih.gov For instance, in the asymmetric synthesis of 2-aryldihydroquinolones, the nucleophilic attack is proposed to occur from the narrow, amino-functionalized rim side of the cyclodextrin, resulting in high enantiomeric excess. nih.gov

Reusability and Stability of this compound as a Catalyst

A significant advantage of this compound as a catalyst is its high stability and reusability, which are crucial for sustainable and cost-effective chemical processes. The robust structure of the cyclodextrin allows it to withstand the reaction conditions and be recovered for subsequent use without a significant loss of catalytic activity.

The reusability of per-6-ABCD has been demonstrated in various reactions. For example, in the asymmetric Michael addition of nitromethane and thiols, the catalyst can be recovered and reused with minimal loss in its activity. nih.gov Similarly, in the enantioselective Henry reaction, the catalyst can be recovered and reused without any discernible decrease in its performance. acs.org In the one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, the catalyst is also recoverable and reusable. nih.gov

The stability of this compound is also noteworthy. In the solvent-free synthesis of 2-amino-4H-chromene scaffolds, it was found to be stable enough to be used for six consecutive cycles without any significant change in its structure or loss of activity. tandfonline.com This high stability and reusability make this compound an attractive and environmentally friendly catalyst for a range of organic transformations. tandfonline.com

Advanced Material Science and Sensing Applications of Per 6 Amino Beta Cyclodextrin

Development of Functionalized Surfaces and Adsorbents

The presence of multiple amino groups on the narrow rim of the cyclodextrin (B1172386) molecule provides anchor points for covalently attaching it to various substrates, leading to the creation of functional surfaces and high-capacity sorbent materials.

Silicon Substrate Functionalization for Environmental Remediation

Researchers have successfully functionalized solid silicon substrates with monolayers of per-6-amino-beta-cyclodextrin to create surfaces for capturing organic pollutants from water. nih.gov The process involves a multi-step method where silicon wafers are first oxidized and then treated with 3-aminopropyl triethoxysilane (B36694) (APTES) and 1,4-phenylene diisothiocyanate (DITC) to create a reactive surface for the final attachment of this compound. This functionalized substrate serves as a compact, solid material that can be easily removed from a water matrix after use, preventing the release of secondary residues. The resulting surface demonstrates a high potential for environmental remediation by selectively capturing organic contaminants. researchgate.net

Design of Sorbent Materials for Organic Contaminant Uptake

The functionalized silicon substrates act as effective sorbent materials for a variety of organic pollutants. Studies have demonstrated the capture of contaminants such as the herbicide 4-chlorophenoxyacetic acid (4CPA), the dye precursor 4-aminobenzoic acid (4ABA), and the drug phenylethylamine (PhEA). The sorption mechanism relies on the formation of inclusion complexes, where the pollutant (guest molecule) is encapsulated within the hydrophobic cavity of the cyclodextrin (host). researchgate.net These functionalized surfaces exhibit a significant sorption capacity and can be regenerated and reused multiple times without a considerable loss in efficiency, making them a versatile and sustainable platform for water purification. researchgate.net The substrate has been shown to be reusable for at least four cycles with an efficiency comparable to its initial use.

Table 1: Sorption Capacity of Functionalized Silicon Substrate for Various Organic Pollutants

Organic PollutantSorption Capacity at Equilibrium (mmol/substrate)
4-chlorophenoxyacetic acid (4CPA)2.5 x 10⁻⁵
4-aminobenzoic acid (4ABA)6.0 x 10⁻⁵
Phenylethylamine (PhEA)4.0 x 10⁻⁵ (approx.)
Data sourced from UV-vis spectra measurements of pollutant uptake.

Fabrication of Chiral Sensing Platforms

The inherent chirality of cyclodextrins, derived from their D-glucose units, makes them excellent candidates for chiral selectors in sensing applications. nih.govrsc.org this compound, in particular, has been integrated into advanced sensors for the enantioselective recognition of molecules, which is crucial in fields like pharmacology and life sciences where enantiomers can have vastly different biological effects. rsc.orgnih.gov

Electrochemical Sensors Incorporating this compound Hybrids

Electrochemical sensors offer high sensitivity and rapid response for analyte detection. nih.gov this compound and its derivatives have been used to construct chiral sensing platforms. The principle of these sensors is based on the preferential interaction of the cyclodextrin's chiral cavity with one enantiomer over the other. nih.gov Protonated heptakis(6-amino-6-deoxy)-β-cyclodextrin can recognize the chirality of N-acetylated amino acids like tryptophan and phenylalanine through cooperative Coulomb and inclusion interactions. rsc.org This chiral recognition capability is exploited in electrochemical sensors where the binding event alters an electrochemical signal, such as current or potential. nih.gov By immobilizing amino-functionalized cyclodextrins onto electrode surfaces, often in hybrid materials with conductive components like carbon nanotubes or metal-organic frameworks (MOFs), sensors can be fabricated to effectively distinguish between enantiomers. nih.govmdpi.com

Fluorescent Sensors for Enantioselective Analyte Detection

Fluorescence-based sensing provides another powerful method for detecting chiral molecules. This compound has been utilized to develop highly sensitive and selective fluorescent chemosensors. nih.gov A notable example is a sensor for the pesticide fenitrothion (B1672510), which was developed using a complex of this compound and Europium(III). nih.govresearchgate.net The sensing mechanism involves an "Absorption Energy Transfer Emission" (AETE) process, which is enhanced by the encapsulation of the analyte within the cyclodextrin cavity. nih.gov The remarkable selectivity for fenitrothion over other similar pesticides is attributed to a deeper and tighter fit within the cavity of the this compound:Eu(III) complex. nih.govresearchgate.net This tighter binding leads to a more significant change in the fluorescence signal, allowing for detection at extremely low concentrations, with a reported detection limit as low as 1 x 10⁻¹² M. nih.gov

Table 2: Relative Sensitivity of this compound:Eu(III) Fluorescent Sensor to Various Pesticides

PesticideRelative Sensitivity Order
Fenitrothion1 (Highest)
Quinalphos (B1678678)2
Methylparathion3
Parathion (B1678463)4
Methylparaoxon5
Paraoxon (B1678428)6
Fenchlorphos (B1679524)7
Profenofos (B124560)8
Malathion9 (Lowest)
The sensitivity response is found to be in the order, fenitrothion >>> quinalphos > methylparathion > parathion > methylparaoxon > paraoxon > fenchlorphos > profenofos > malathion. nih.gov

Integration into Novel Materials and Architectures (excluding direct drug delivery systems)

Beyond surface functionalization and sensing, this compound is a key component in the bottom-up construction of novel porous materials and complex architectures. The amino groups provide reactive sites for polymerization and framework assembly.

One significant application is in the synthesis of cyclodextrin-based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov For instance, an amino-functionalized β-CD-MOF has been constructed for applications such as CO2 capture. nih.gov This material demonstrated a CO2 adsorption capacity ten times greater than that of the parent β-CD-MOF and exhibited outstanding selective adsorption of CO2 over N2. researchgate.netnih.gov Similarly, Heptakis(6-amino-6-deoxy)-β-CD has been reacted with terephthalaldehyde (B141574) to fabricate β-CD COFs. nih.gov These porous, crystalline materials serve as a novel chiral stationary phase for separating chiral drug enantiomers, where the amino groups provide additional interaction sites that enhance the separation efficiency. nih.gov

Another approach involves grafting this compound onto polymer spheres to create new adsorbent materials. In one study, polymer particles with surface oxirane groups were functionalized with amino-beta-cyclodextrin. nih.gov The resulting material showed a significantly higher adsorption capacity for bisphenol A compared to a similar material functionalized with a non-aminated cyclodextrin, highlighting the importance of the amino groups in creating effective, high-capacity adsorbents. nih.gov

Biomaterial Derivatives via Inclusion Complexes (focus on theoretical characterization and material properties)

The formation of inclusion complexes with this compound serves as a powerful strategy for the development of novel biomaterial derivatives. Theoretical characterization, primarily through in silico studies employing quantum chemistry and chemoinformatics, provides significant insights into the formation and properties of these materials before their physical synthesis. These computational approaches are crucial for predicting the stability, structure, and potential performance of the resulting biomaterials.

A notable example involves the theoretical characterization of biomaterial derivatives formed from the inclusion complexes of 6-deoxi-6-amino-β-cyclodextrin with polycaprolactone (B3415563) (PCL). nih.gov Such studies contribute to a fundamental understanding of how the amino-functionalized cyclodextrin interacts with the polymer chain. The primary amino groups at the C6 position of the β-cyclodextrin introduce specific host-guest interaction capabilities, influencing the encapsulation of the guest molecule.

Theoretical models predict the energetic favorability and geometry of the inclusion complex. Key parameters that are computationally investigated include binding energies, intermolecular distances, and the orientation of the guest molecule within the cyclodextrin cavity. For instance, molecular docking simulations can reveal the most stable conformation of a guest molecule, such as the piperidine-2,6-dione moiety of aminoglutethimide, within the β-cyclodextrin cavity, indicating which parts of the molecule are in closest proximity to the inner protons (H-3 and H-5) of the cyclodextrin. nih.gov

The theoretical characterization data from these in silico studies are instrumental in guiding the rational design of biomaterials with tailored properties for specific applications in fields such as drug delivery and tissue engineering.

ParameterDescriptionTypical Value/Observation
Binding Energy The energy released upon the formation of the inclusion complex.Indicates the stability of the complex.
Stoichiometry The ratio of host (this compound) to guest molecules in the complex.Often found to be 1:1. nih.gov
Complexation Efficiency A measure of the extent of inclusion complex formation.Influenced by the size, shape, and hydrophobicity of the guest molecule.
Solubility Enhancement The increase in the aqueous solubility of a hydrophobic guest molecule upon complexation.A key material property for drug delivery applications.

Self-Assembling Supramolecular Assemblies for Controlled Architectures

This compound and its derivatives are versatile building blocks for the construction of self-assembling supramolecular architectures with a high degree of control over their structure and function. The presence of primary amino groups on the primary face of the cyclodextrin allows for chemical modifications that can impart amphiphilicity or introduce specific recognition motifs, driving the self-assembly process.

One strategy involves the synthesis of amphiphilic cationic per-6-amino-β-cyclodextrin derivatives, such as per-6-amino-β-CD 2,3-di-O-alkyl ethers. nih.gov These molecules possess a hydrophilic, positively charged headgroup (the amino-functionalized cyclodextrin) and hydrophobic tails (the alkyl chains). In aqueous solution, these amphiphiles can self-assemble into well-defined nanostructures like vesicles and nanoparticles. The formation of these assemblies is driven by the hydrophobic effect, which sequesters the alkyl chains away from water, and is stabilized by electrostatic repulsions between the cationic headgroups.

A prime example of a highly controlled architecture is the formation of a supramolecular linear polymer through the self-assembly of mono-6-deoxy-6-adamantylamide-beta-cyclodextrin. nih.gov In this system, the adamantyl group of one molecule is inserted into the cyclodextrin cavity of an adjacent molecule. nih.gov This head-to-tail self-assembly results in the formation of long, linear polymer chains. nih.gov The structure is further stabilized by hydrogen bonds between adjacent cyclodextrin units and with surrounding water molecules. nih.gov This demonstrates the precise control over the directionality and dimensionality of the assembly that can be achieved through judicious molecular design.

The resulting supramolecular architectures can exhibit a range of morphologies, including nanofibers, nanotubes, and hydrogels. The properties of these materials are dictated by the nature of the building blocks and the non-covalent interactions that hold them together. For instance, the self-assembly of aromatic amino acids can lead to the formation of rigid nanostructures. nih.govacs.org The incorporation of this compound into such systems can introduce host-guest recognition capabilities, allowing for the encapsulation and release of bioactive molecules.

The ability to control the self-assembly process is critical for the development of advanced materials for applications in nanotechnology, biomaterials science, and sensing. By tuning the molecular structure of the this compound derivatives, it is possible to program the formation of supramolecular assemblies with desired architectures and functionalities.

Assembly TypeDriving Force(s)Resulting Architecture
Amphiphilic Self-Assembly Hydrophobic interactions, electrostatic repulsionVesicles, nanoparticles nih.gov
Host-Guest Polymerization Inclusion complexationSupramolecular linear polymers nih.gov
Hierarchical Self-Assembly Hydrogen bonding, π-π stacking, hydrophobic interactionsNanofibers, hydrogels

Computational and Theoretical Investigations of Per 6 Amino Beta Cyclodextrin Systems

Molecular Docking and Dynamics Simulations of Host-Guest Complexes

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between a host molecule, such as per-6-amino-beta-cyclodextrin, and its guest molecules. nih.gov These methods predict the preferred orientation of a guest within the host's cavity and simulate the dynamic behavior of the resulting host-guest complex over time. nih.gov

Molecular docking is often the first step, providing a static snapshot of the most likely binding pose. sci-hub.box This technique is instrumental in understanding the initial recognition process. For this compound, docking studies can reveal how guest molecules orient themselves to maximize favorable interactions, such as hydrogen bonds with the amino groups at the primary rim and hydrophobic interactions within the cavity. fu-berlin.de

Following docking, MD simulations provide a more detailed and dynamic picture of the complex. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the host and guest, the role of solvent molecules, and the stability of the complex over nanoseconds or longer. semanticscholar.org For per-6-ABCD complexes, MD simulations can elucidate the conformational changes that occur upon guest binding and the network of noncovalent interactions—including electrostatic interactions, van der Waals forces, and hydrogen bonds—that stabilize the assembly. nih.govfu-berlin.de For instance, simulations have been used to study the inclusion of pollutants like 4-chlorophenoxyacetic acid and phenylethylamine, detailing their conformational orientation within the cyclodextrin (B1172386) cavity.

Computational TechniqueInformation Provided for this compound SystemsTypical Application
Molecular Docking Predicts preferred binding orientation (pose) of a guest molecule.Initial screening of potential guests and prediction of binding modes. sci-hub.box
Estimates the binding energy of the static complex.Understanding key intermolecular interactions (e.g., hydrogen bonding, hydrophobic contacts).
Molecular Dynamics (MD) Simulates the time-evolution of the host-guest complex. nih.govAssessing the stability and flexibility of the complex over time. semanticscholar.org
Provides detailed information on intermolecular forces and the role of solvent.Elucidating the dynamic nature of binding and conformational changes.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Frontier Orbital Theory)

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theoretical accuracy for investigating the electronic properties of molecules. nih.gov These methods are used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its complexes. nih.govnih.gov

One key application of QC is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are crucial for understanding chemical reactivity. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.com

In a study of per-6-ABCD acting as a catalyst, DFT calculations were used to analyze the HOMO and LUMO of the host and guest molecules (benzaldehyde and o-aminoacetophenone). nih.gov The analysis revealed how complex formation activates the guest molecules. For example, the HOMO energy of the complex was found to be higher than that of the individual reactants, indicating increased reactivity. The calculations also showed that the LUMO was primarily located on the guest molecule, suggesting it is the site of nucleophilic attack. nih.gov Mulliken charge analysis, another output of QC calculations, can reveal the charge distribution within the complex, identifying atoms that become more electrophilic or nucleophilic upon binding. nih.gov

Quantum Chemical MethodProperty InvestigatedInsight Gained for this compound
Density Functional Theory (DFT) Electronic StructureProvides detailed information on molecular orbital energies and electron density distribution. nih.gov
Frontier Orbital Analysis ReactivityThe HOMO-LUMO gap indicates chemical reactivity and stability. researchgate.net
Catalytic ActivityIdentifies regions of the molecule most likely to participate in electron transfer during a reaction. nih.gov
Mulliken Charge Analysis Charge DistributionReveals how electron density is redistributed upon complex formation, activating guest molecules. nih.gov

Prediction of Binding Affinities and Chiral Selectivity

A significant application of computational chemistry is the prediction of binding affinities (how strongly a guest binds to the host) and chiral selectivity (the ability to preferentially bind one enantiomer over another). nih.govmdpi.com this compound, being a chiral molecule derived from D-glucose units, is an effective chiral selector. nih.govnih.gov

Computational methods can predict the standard binding free energies (ΔG°) for host-guest complexation. nih.gov Techniques like the Binding Energy Distribution Analysis Method (BEDAM) have been applied to cyclodextrin systems to calculate these affinities with good agreement with experimental data. nih.gov These calculations account for factors such as ligand-receptor interaction energies, conformational strain, and entropy loss upon binding. nih.gov For per-6-ABCD, such predictions are vital for screening potential guests in applications ranging from drug delivery to environmental remediation.

The chiral recognition capabilities of per-6-ABCD can also be modeled. nih.gov Computational studies can compare the binding energies of two enantiomers (R and S forms) with the cyclodextrin host. mdpi.com By calculating the binding free energy for each diastereomeric complex (Host-R-guest and Host-S-guest), the preference for one enantiomer can be quantified. Molecular dynamics simulations and quantum chemical calculations can further reveal the specific interactions, such as hydrogen bonding or steric hindrance, that lead to this selectivity. mdpi.com For example, studies on similar β-cyclodextrin systems have shown that subtle differences in how enantiomers fit into the cavity and interact with the hydroxyl or amino groups on the rim lead to significant differences in binding stability, which is the basis for chiral separation. mdpi.commdpi.com

Elucidation of Reaction Mechanisms and Catalytic Cycle Energetics

Computational methods are pivotal in elucidating the detailed mechanisms of reactions catalyzed by this compound. nih.gov By mapping the potential energy surface of a reaction, these studies can identify transition states, intermediates, and the energy barriers associated with each step of the catalytic cycle.

A prime example is the use of DFT to investigate the per-6-ABCD-catalyzed synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov In this study, calculations were performed to determine the energies of the reactants, intermediates, transition states, and products. The study proposed a probable catalytic mechanism where the cyclodextrin first forms an inclusion complex with the reactants, benzaldehyde (B42025) and o-aminoacetophenone. nih.gov This pre-organization and activation of the reactants within the cavity lowers the activation energy of the subsequent reaction steps. The amino groups of the per-6-ABCD were suggested to act as a base catalyst, facilitating key proton transfer steps. nih.gov

By calculating the energetics of the entire catalytic cycle, researchers can understand what makes the catalyst efficient and selective. These insights can guide the modification of the catalyst to improve its performance further. For instance, understanding the role of the amino groups allows for rational design of other cyclodextrin derivatives with optimized basicity or steric properties for specific reactions. mdpi.com

In Silico Studies of Novel this compound Derived Biomaterials

In silico (computational) studies are increasingly used to design and predict the properties of new biomaterials before they are synthesized in the lab. This approach saves time and resources by focusing experimental efforts on the most promising candidates. This compound is a valuable building block for such materials due to its biocompatibility and versatile chemical functionality.

A notable example involves the computational investigation of novel biomaterials formed from inclusion complexes of 6-deoxy-6-amino-β-cyclodextrin and polycaprolactone (B3415563) (PCL), intended for applications in skin regeneration. mdpi.com In this in silico study, quantum chemical calculations were used to determine the electronic, geometrical, and spectroscopic properties of the proposed materials. The interaction energies between the amino-cyclodextrin and PCL were calculated, providing a measure of the stability of the complex. mdpi.com The study also predicted toxicological and absorption properties using bioinformatics tools, suggesting the materials would have no mutagenic or tumorigenic effects and might even possess anti-inflammatory properties. mdpi.com These theoretical predictions explained the improved cicatricial (wound healing) effects observed in experimental assessments of the novel materials. mdpi.com

Biomaterial SystemComputational MethodPredicted PropertiesRelevance
6-amino-β-CD / Polycaprolactone DFT, BioinformaticsInteraction Energy: -20.9 kcal/mol mdpi.comQuantifies the stability of the biomaterial complex.
Dipole Moment: 5.9249 Debye mdpi.comRelates to properties like wettability.
Toxicological ProfilePredicted to be non-mutagenic and non-tumorigenic. mdpi.com
Biological ActivityPredicted to have anti-inflammatory effects, supporting wound healing applications. mdpi.com

Future Research Directions and Emerging Opportunities

Innovations in Per-6-amino-beta-cyclodextrin Synthesis and Green Chemistry Approaches

The traditional synthesis of per-6-amino-β-cyclodextrin often involves multi-step processes starting from native β-cyclodextrin, typically proceeding through per-6-bromo or per-6-tosyl intermediates followed by substitution with an azide (B81097) and subsequent reduction. acs.orgamazonaws.com While effective, these methods can involve harsh reagents and solvents. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, safety, and sustainability.

Innovations are expected to focus on several key areas:

Continuous Flow Synthesis: Inspired by methods developed for monosubstituted amino-cyclodextrins, continuous flow processes offer a promising avenue for the synthesis of the per-substituted version. beilstein-journals.org Flow chemistry provides superior control over reaction parameters, enhances safety when handling hazardous intermediates like azides, and can significantly reduce reaction times compared to batch processes. beilstein-journals.org

Solvent-Free and Mechanochemical Methods: There is a growing trend in cyclodextrin (B1172386) chemistry to explore solvent-free reaction conditions. nih.gov Mechanochemical synthesis, which uses mechanical energy (e.g., ball milling) to drive reactions, can reduce or eliminate the need for bulk solvents, leading to a more environmentally friendly process with potentially different product outcomes. nih.gov

Biocatalysis: The use of enzymes for selective modification of cyclodextrins is an emerging green approach. While challenging for per-functionalization, research into engineered enzymes could one day provide a direct and highly efficient route to amino-functionalized cyclodextrins, minimizing waste and avoiding hazardous reagents.

These innovative approaches aim to make the production of per-6-amino-β-cyclodextrin more economical and sustainable, thereby broadening its accessibility for large-scale applications.

Expanding the Scope of Catalytic Transformations and Biomimetic Systems

Per-6-amino-β-cyclodextrin has demonstrated significant potential as both a catalyst and a scaffold for biomimetic systems, acting as an artificial enzyme model. nih.govresearchgate.net The combination of a substrate-binding cavity and catalytically active amino groups makes it a powerful tool in organic synthesis.

Future research will likely expand its catalytic repertoire:

Asymmetric Catalysis: It has been effectively used as a chiral base catalyst in asymmetric reactions, such as the Michael addition and the synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.govnih.gov Further exploration could involve its use in a wider range of stereoselective transformations, including aldol (B89426) reactions, Mannich reactions, and asymmetric reductions.

Supramolecular Catalysis: The compound serves as an excellent supramolecular ligand. In Cu(I)-catalyzed N-arylation reactions, it simultaneously acts as a host for the aryl halide substrate and a ligand for the copper catalyst, accelerating the reaction under mild conditions. acs.orgacs.orgnih.gov Future work could extend this concept to other metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, by tailoring the cyclodextrin scaffold.

Biomimetic Systems: As a mimic of enzyme active sites, per-6-amino-β-cyclodextrin can catalyze reactions in an aqueous medium. nih.gov Research into more complex biomimetic systems could involve attaching additional catalytic groups (e.g., imidazoles, thiols) to the scaffold to mimic multifunctional enzymes or designing artificial ion channels for transmembrane transport applications. rsc.org

Table 1: Selected Catalytic Applications of Per-6-amino-β-cyclodextrin

Reaction TypeRole of this compoundSubstratesKey FindingsReference
N-Arylation of Imidazole (B134444)Supramolecular ligand and hostImidazole and various aryl bromidesActs as a ligand for Cu(I) and binds the aryl bromide in its cavity, leading to excellent yields under mild conditions. acs.orgacs.orgnih.gov
Asymmetric Michael AdditionChiral base catalystChalcones with nitromethane (B149229) or aliphatic thiolsPromotes the reaction in water with good yield and moderate enantiomeric excess. nih.gov
Asymmetric Quinolone SynthesisChiral base catalysto-aminoacetophenone and arylaldehydesCatalyzes the one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones with improved selectivity and yield. nih.govnih.gov

Design of Advanced Supramolecular Architectures with Tunable Properties

The seven primary amino groups make per-6-amino-β-cyclodextrin an ideal building block for constructing complex, functional supramolecular assemblies. nih.gov These architectures are held together by non-covalent interactions, and their properties can be finely tuned in response to external stimuli.

Emerging opportunities in this area include:

pH-Responsive Systems: The primary amino groups can be protonated or deprotonated depending on the pH of the medium. This allows for the creation of smart materials, such as nanocarriers that release a payload in the acidic environment of a tumor or endosome.

Covalent Organic Frameworks (COFs): The amino groups can serve as reactive sites for covalent bond formation, enabling the construction of highly ordered, porous materials. For instance, heptakis(6-amino-6-deoxy)-β-CD has been used to fabricate β-CD COFs, which can be applied as chiral stationary phases in chromatography. nih.gov

Self-Assembled Nanoparticles: As a cationic, amphiphilic molecule (when protonated), it can self-assemble into various nanostructures like micelles and vesicles. alfachemic.com These can be further engineered through host-guest interactions, where guest molecules decorated with complementary functionalities can direct the assembly process to create nanoparticles with controlled size and morphology for applications in drug delivery. utwente.nl

The ability to control assembly and disassembly on demand is a hallmark of advanced supramolecular chemistry, and per-6-amino-β-cyclodextrin is a key player in this field. alfachemic.commdpi.com

Development of Highly Selective and Sensitive Sensing Technologies

The dual functionality of a binding cavity and reactive/coordinating amino groups makes per-6-amino-β-cyclodextrin a prime candidate for developing next-generation chemical sensors. mdpi.comnih.gov

A standout example is the creation of a highly selective and sensitive fluorescent sensor for the pesticide fenitrothion (B1672510). nih.govresearchgate.net This sensor is based on a complex formed between per-6-amino-β-cyclodextrin and Europium(III) ions. The cyclodextrin cavity selectively encapsulates the fenitrothion molecule, bringing it into proximity with the Eu(III) ion. This triggers an energy transfer process that results in a strong, measurable fluorescent signal. nih.govresearchgate.net The tight fit of fenitrothion within the cavity is crucial for its remarkable selectivity over other similar pesticides. nih.gov

Future research will focus on:

Expanding Target Analytes: Applying the same principle to detect other pollutants, toxins, or biomarkers by modifying the cyclodextrin structure or the coordinated metal ion.

Multimodal Sensing: Integrating the cyclodextrin into different sensing platforms, such as electrochemical sensors, where the amino groups can be used to immobilize the molecule onto an electrode surface. nih.gov

Chiral Recognition: Leveraging the inherent chirality of the cyclodextrin to develop enantioselective sensors for applications in the pharmaceutical industry. mdpi.com

Table 2: Performance of a this compound:Eu(III) Based Fluorescent Sensor for Pesticide Detection

ParameterFindingReference
Target AnalyteFenitrothion nih.gov
Detection Limit1 x 10-12 M nih.gov
SelectivityHighly selective for fenitrothion over other organophosphorus pesticides like quinalphos (B1678678), methylparathion, and malathion. nih.govresearchgate.net
Sensing MechanismAbsorption Energy Transfer Emission (AETE) process upon encapsulation of fenitrothion in the cyclodextrin cavity. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

While experimental work remains crucial, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new materials based on cyclodextrins. mdpi.com Although research has not yet focused specifically on per-6-amino-β-cyclodextrin, established ML models for cyclodextrin systems can be readily adapted. nih.govlboro.ac.uk

The role of AI and ML in this context includes:

Predicting Host-Guest Interactions: ML algorithms, such as artificial neural networks and support vector machines, can be trained on existing experimental data to predict the binding affinity and formation of inclusion complexes between various guest molecules and cyclodextrin derivatives. lboro.ac.ukresearchgate.net This allows for rapid virtual screening of thousands of potential guests for specific applications, saving significant experimental time and resources. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish mathematical relationships between the chemical structure of cyclodextrin derivatives (including features of the amino groups) and their functional properties, such as catalytic activity or sensing capability. mdpi.com

Accelerating Discovery: By predicting the most promising candidates for a given application, ML can guide experimental efforts toward success. This synergy between computational prediction and laboratory validation will accelerate the discovery of novel materials with tailored properties for catalysis, sensing, and supramolecular engineering. nih.gov

Future work will involve creating dedicated datasets for per-6-amino-β-cyclodextrin to train specialized ML models that can accurately predict its behavior and guide the design of the next generation of advanced functional materials.

Q & A

Q. How can the host-guest interaction thermodynamics of Per-6-amino-beta-cyclodextrin be systematically characterized?

To analyze host-guest binding, use titration microcalorimetry to measure stability constants (KK), enthalpy (ΔH\Delta H^\circ), and entropy (ΔS\Delta S^\circ) changes. For example, aqueous phosphate buffer (pH 6.9) at 298.15 K allows quantification of electrostatic and hydrophobic interactions between the cationic amino groups of this compound and charged/neutral guests. Compare results with native β\beta-cyclodextrin to isolate the impact of amino functionalization on chiral discrimination .

Q. What experimental methods validate the structural integrity of this compound after chemical modification?

Employ NMR (e.g., 1^1H and 13^13C) to confirm substitution patterns and cavity geometry. Mass spectrometry (MS) ensures purity and molecular weight accuracy. For instance, Várnai et al. (2021) used NMR to confirm the interaction between this compound and Fondaparinux, while MS verified stoichiometry .

Q. How does amino functionalization alter the solubility and stability of β\betaβ-cyclodextrin derivatives?

Conduct phase solubility studies in aqueous and organic solvents. Compare the solubility of this compound with native β\beta-cyclodextrin under varying pH and temperature conditions. The amino groups enhance solubility in polar solvents and stabilize inclusion complexes via electrostatic interactions, as demonstrated in asymmetric catalysis .

Advanced Research Questions

Q. What strategies optimize enantioselective catalysis using this compound as a supramolecular host?

Design experiments to test solvent-free conditions and catalyst recycling. For example, in the Henry reaction, this compound achieves 99% enantiomeric excess (ee) by encapsulating substrates in its hydrophobic cavity while the amino groups act as a base catalyst. Reuse the catalyst ≥3 times without activity loss by washing with ethanol and drying .

Q. How can contradictions in catalytic efficiency data be resolved when using this compound for multi-component reactions?

Perform kinetic studies to isolate rate-determining steps. For instance, in solvent-free 2-amino-4H-benzo[b]pyrans synthesis, conflicting yield reports may arise from varying aldehyde hydrophobicity or cyclodextrin:substrate ratios. Use 1^1H NMR titration to quantify binding constants and correlate with reaction rates .

Q. What methodologies ensure reproducibility in this compound-mediated cyanation of aryl halides?

Standardize reaction conditions: 10 mol% CuI, 10 mol% cyclodextrin, and K4_4[Fe(CN)6_6] as a non-toxic cyanide source. Monitor reaction progress via TLC or GC-MS. Ensure inert atmosphere avoidance by pre-drying reagents. Heteroaryl nitriles (e.g., flavone derivatives) require longer reaction times due to steric hindrance .

Q. How do competing van der Waals and Coulombic forces influence chiral recognition in this compound complexes?

Use isothermal titration calorimetry (ITC) and molecular dynamics simulations. For charged guests, the amino group’s Coulombic attraction dominates, while hydrophobic interactions govern neutral guest binding. For enantiomers, subtle differences in desolvation energy and cavity fit determine discrimination, as seen in Michael addition studies .

Methodological Guidelines

  • Experimental Design : Always include control experiments with native β\beta-cyclodextrin to isolate functionalization effects. For catalytic studies, report turnover numbers (TON) and substrate:catalyst ratios.
  • Data Reporting : Use SI units and significant figures consistently. Provide NMR spectra (integration, coupling constants) and MS data (m/z, isotopic patterns) in supplementary materials .
  • Replicability : Document catalyst recovery protocols (e.g., centrifugation, solvent washing) and purity checks (HPLC, elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.